molecular formula C17H15BrN2 B7570423 N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine

N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine

Cat. No.: B7570423
M. Wt: 327.2 g/mol
InChI Key: OLWDJEDTYCTBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine, commonly known as BMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMQA belongs to the class of quinoline-based compounds and has been studied extensively for its pharmacological properties.

Scientific Research Applications

BMQA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BMQA has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.

Mechanism of Action

The exact mechanism of action of BMQA is not fully understood. However, it has been proposed that BMQA exerts its pharmacological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. BMQA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. BMQA has also been found to interact with the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BMQA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. BMQA has also been found to modulate the levels of various neurotransmitters, including dopamine and serotonin. In addition, BMQA has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

BMQA has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. BMQA has also been found to be stable under various conditions. However, one of the limitations of BMQA is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration route for BMQA.

Future Directions

There are several future directions for research on BMQA. One area of research is the development of BMQA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of BMQA. Further research is also needed to determine the optimal dosage and administration route for BMQA. Finally, more studies are needed to investigate the safety and toxicity of BMQA.

Synthesis Methods

The synthesis of BMQA involves the reaction of 2-methylquinoline-8-amine with 3-bromobenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The purity of the product can be improved by recrystallization.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c1-12-8-9-14-5-3-7-16(17(14)20-12)19-11-13-4-2-6-15(18)10-13/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWDJEDTYCTBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NCC3=CC(=CC=C3)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.